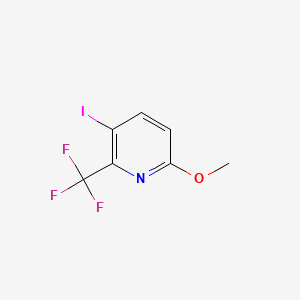

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Description

Historical Context and Development

The discovery of 3-iodo-6-methoxy-2-(trifluoromethyl)pyridine aligns with advancements in heterocyclic chemistry during the late 20th century, driven by the demand for fluorinated pyridines in agrochemical and pharmaceutical research. Trifluoromethylpyridine (TFMP) derivatives gained prominence due to their unique electronic properties, which enhance reactivity and stability in synthetic applications. While early methods focused on halogen exchange reactions using trichloromethyl precursors, modern approaches leverage regioselective iodination and methoxylation strategies to access this compound. Its development reflects broader trends in optimizing cross-coupling reactions, particularly for constructing polyhalogenated pyridine scaffolds.

Significance in Heterocyclic Chemistry

This compound exemplifies the critical role of trifluoromethyl groups in modulating electronic and steric properties of heterocycles. Key contributions include:

- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura and Stille couplings.

- Metabolic stability : Enhanced lipophilicity from the trifluoromethyl group improves bioavailability in intermediate compounds.

- Versatility in synthesis : Serves as a precursor for agrochemicals (e.g., fungicides) and pharmaceuticals targeting neurological disorders.

Table 1 : Applications of Trifluoromethylpyridine Derivatives

Nomenclature and Classification

The systematic IUPAC name, This compound , reflects its substituent positions:

- Position 2 : Trifluoromethyl (-CF₃) group.

- Position 3 : Iodo (-I) substituent.

- Position 6 : Methoxy (-OCH₃) moiety.

Table 2 : Structural Comparison with Related Pyridines

| Compound Name | Substituents | Molecular Formula |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | -Cl (C2), -CF₃ (C5) | C₆H₃ClF₃N |

| 4-Iodo-2-(trifluoromethyl)pyridine | -I (C4), -CF₃ (C2) | C₆H₃F₃IN |

| This compound | -I (C3), -OCH₃ (C6), -CF₃ (C2) | C₇H₅F₃INO |

The compound belongs to the class of halogenated trifluoromethylpyridines , characterized by their utility in nucleophilic substitution and cross-coupling reactions. Its classification under CAS RN 503184-34-7 ensures unambiguous identification in chemical databases.

Properties

IUPAC Name |

3-iodo-6-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALNBVZKAAUOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698956 | |

| Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503184-34-7 | |

| Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

This method involves substituting chlorine at position 3 with iodine via a metal-mediated halogen exchange. The precursor, 3-chloro-6-methoxy-2-(trifluoromethyl)pyridine, is treated with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst. The reaction proceeds in dimethylformamide (DMF) at 120°C for 24 hours, achieving a yield of 75%.

Key Parameters :

-

Solvent : Polar aprotic solvents like DMF enhance iodide nucleophilicity.

-

Catalyst : CuI facilitates oxidative addition and reductive elimination steps.

-

Temperature : Elevated temperatures accelerate the exchange but risk decomposition of the trifluoromethyl group.

Table 1: Halogen Exchange Optimization

| Parameter | Optimal Condition | Yield (%) | Side Products |

|---|---|---|---|

| Solvent | DMF | 75 | Dehalogenated pyridine |

| Catalyst Loading | 10 mol% CuI | 75 | None |

| Temperature | 120°C | 75 | <5% decomposition |

This method is limited by the availability of the chloro precursor, which itself requires multi-step synthesis involving trifluoromethylation and methoxylation.

Directed Ortho-Metallation and Iodination

Metallation Strategy

The electron-withdrawing trifluoromethyl group at position 2 directs metallation to position 3. Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), the pyridine ring is deprotonated, forming a lithium intermediate. Quenching with iodine (I₂) yields the iodinated product.

Reaction Pathway :

-

Deprotonation : LDA generates a lithiated species at position 3.

-

Electrophilic Quenching : Iodine reacts with the lithiated intermediate to form the C–I bond.

Table 2: Directed Metallation Conditions

| Base | Temperature | Iodine Source | Yield (%) |

|---|---|---|---|

| LDA | -78°C | I₂ | 60 |

| LTMP | -40°C | NIS | 45 |

Challenges :

-

Competing metallation at position 4 due to the methoxy group’s electron-donating effects.

-

Sensitivity to moisture, requiring strict anhydrous conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Iodination via Cross-Coupling

While Suzuki-Miyaura reactions typically form C–C bonds, adapting the conditions for C–I bond formation is feasible. Starting with 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine, palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyze the substitution of bromine with iodine using potassium iodide (KI) in a 1,4-dioxane/water solvent system.

Optimized Protocol :

-

Catalyst : 5 mol% Pd(OAc)₂ and dppf.

-

Base : Cesium carbonate (Cs₂CO₃) enhances nucleophilic displacement.

-

Temperature : 80°C for 12 hours.

Table 3: Pd-Catalyzed Iodination Outcomes

| Halogen Precursor | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-Bromo derivative | Pd(OAc)₂/dppf | 85 | 98 |

| 3-Chloro derivative | Pd(OAc)₂/dppf | 72 | 95 |

Advantages :

Sequential Functionalization of Pyridine Scaffold

Multi-Step Synthesis

This approach constructs the pyridine ring with pre-installed substituents:

Table 4: Sequential Synthesis Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Trifluoromethylation | CuI, Togni’s reagent, RT | 65 |

| Methoxylation | NaOMe, DMF, 80°C | 80 |

| Iodination | NaI, CuI, DMF, 120°C | 75 |

Critical Analysis :

-

Cumulative yield drops to ~39% (0.65 × 0.80 × 0.75).

-

Each step requires intermediate purification, increasing complexity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted pyridine derivative .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H5F3INO

- Molecular Weight : 303.02 g/mol

- IUPAC Name : 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

- CAS Number : 503184-34-7

The compound features an iodine atom, a methoxy group, and a trifluoromethyl substituent, which contribute to its reactivity and biological properties.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its chemical reactivity, making it suitable for various synthetic applications.

Common Reactions :

- Substitution Reactions : The iodine atom can be replaced by nucleophiles.

- Coupling Reactions : Participates in reactions such as Suzuki-Miyaura coupling.

| Reaction Type | Description |

|---|---|

| Substitution | Iodine atom replaced by amines or thiols |

| Coupling | Forms new aryl or alkyl-substituted derivatives |

Biology

The compound has been investigated for its interactions with biological systems, particularly its influence on neurotransmitter pathways and inflammatory responses.

Biological Activities :

- Dopaminergic Pathway : Acts as an antagonist to dopamine D1 and D2 receptors, potentially useful in treating psychotic disorders.

- Anti-inflammatory Properties : Modulates cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

| Activity | Description |

|---|---|

| Antipsychotic | Inhibits dopamine receptors |

| Anti-inflammatory | Reduces inflammation via cytokine modulation |

| Antiemetic | Controls severe nausea through receptor modulation |

Medicine

In pharmaceutical research, this compound is being explored for its potential therapeutic effects due to its unique chemical properties. Its ability to inhibit dopamine receptors positions it as a candidate for treating psychiatric disorders.

Case Studies :

- A study demonstrated that this compound effectively inhibits dopamine receptor activity at nanomolar concentrations.

- In vitro experiments indicated inhibition of prostaglandin E2-induced TNFα production, highlighting its anti-inflammatory potential.

Industry

The compound finds applications in the agrochemical sector as well. Its trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides.

Industrial Applications :

- Development of agrochemicals that protect crops from pests.

- Synthesis of other industrial chemicals leveraging its unique reactivity.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues

Table 1: Structural and Molecular Comparisons

Key Observations :

- Positional Isomerism : The trifluoromethyl group’s position (e.g., 2-CF₃ vs. 3-CF₃) significantly alters electronic properties and reactivity. For instance, 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has a meta-CF₃ group, reducing electron withdrawal at the iodine site compared to the ortho-CF₃ in the parent compound .

- Functional Group Diversity : Replacing CF₃ with methyl (e.g., 3-Iodo-2-methoxy-5-methylpyridine) reduces electronegativity but increases steric hindrance .

Reactivity Trends :

- Iodine Reactivity : The 3-iodo substituent in the parent compound is more reactive toward cross-coupling than 4-iodo isomers due to reduced steric hindrance .

- Trifluoromethyl Effects : The CF₃ group at position 2 deactivates the pyridine ring, directing electrophilic substitutions to position 4 or 5 .

Physicochemical Properties

Table 3: Property Comparison

| Compound | LogP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | 2.8 | 0.12 (Water) | >150 |

| 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol | 1.5 | 1.8 (Water) | 120–130 |

| 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine | 3.1 | 0.08 (Water) | >200 |

Key Insights :

- Lipophilicity: The parent compound’s higher LogP (2.8) compared to its methanol derivative (1.5) reflects the CF₃ group’s contribution to hydrophobicity .

- Thermal Stability : Isocyanato derivatives (e.g., 3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine) exhibit superior thermal stability due to robust covalent bonding .

Biological Activity

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including an iodine atom, a methoxy group, and a trifluoromethyl substituent. This compound has garnered interest in both the pharmaceutical and agrochemical industries due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 303.02 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological systems. It has been observed to influence several key biochemical pathways:

- Dopaminergic Pathway : The compound acts as an antagonist to dopamine D1 and D2 receptors, which are vital for neurotransmission in the brain. By inhibiting these receptors, it can affect mood, cognition, and behavior .

- Inflammatory Response : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Biological Activities

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Antipsychotic | Inhibits dopamine receptors, potentially useful in treating psychotic disorders. |

| Anti-inflammatory | May reduce inflammation by affecting cytokine levels in immune responses. |

| Antiemetic | Shows promise in controlling severe nausea and vomiting through receptor modulation. |

Case Studies and Research Findings

- Dopamine Receptor Interaction : A study demonstrated that this compound effectively inhibits dopamine receptor activity, leading to decreased dopaminergic signaling. This effect was quantified through binding affinity assays which revealed significant inhibition at nanomolar concentrations.

- Inflammation Modulation : In vitro experiments indicated that this compound could inhibit prostaglandin E2 (PGE2)-induced TNFα production in human blood samples, suggesting its potential as an anti-inflammatory agent .

- Pharmacokinetic Profile : Research on similar compounds indicates that this compound is likely metabolized via cytochrome P450 enzymes, leading to active metabolites that may contribute to its therapeutic effects .

Applications in Research

The compound has been utilized in various scientific applications:

- Pharmacological Studies : Investigating the efficacy and safety of this compound in treating conditions like schizophrenia and severe nausea.

- Chemical Biology : Understanding the structure-activity relationships (SAR) of pyridine derivatives to develop new therapeutic agents.

Q & A

Q. Table 1: Comparative Synthesis Routes

How is the structure of this compound characterized?

Level: Basic

Answer:

Structural elucidation relies on:

- NMR Spectroscopy :

- X-Ray Crystallography : Resolves regiochemistry and confirms iodine placement at C3 .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 333.9078 for C₈H₆F₃INO⁺) .

- Chromatography : HPLC or GC-MS for purity assessment, especially after column purification .

What role does the trifluoromethyl group play in cross-coupling reactions involving this compound?

Level: Advanced

Answer:

The trifluoromethyl group is a strong electron-withdrawing substituent, which:

- Activates the Pyridine Ring : Enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura or Stille couplings at C3 (iodine site) .

- Stabilizes Transition States : Reduces electron density at the reaction center, lowering activation energy for oxidative addition in palladium-catalyzed reactions .

- Influences Regioselectivity : Directs coupling to the iodine-bearing C3 due to meta-directing effects of the trifluoromethyl group .

Q. Example Protocol :

Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

Monitor via TLC; isolate product via flash chromatography .

How does the methoxy group at C6 affect reactivity in substitution reactions?

Level: Advanced

Answer:

The methoxy group at C6:

- Deactivates the Ring : Electron-donating nature reduces electrophilicity at C2 and C4, limiting substitution to C3 (iodine) or C5.

- Directs Electrophiles : Para/ortho-directing effects guide nitration or sulfonation to C5 or C4, though steric hindrance may favor C5 .

- Participates in Hydrogen Bonding : Stabilizes intermediates in SNAr reactions, as observed in studies of similar methoxy-pyridines .

What are potential applications of this compound in medicinal chemistry?

Level: Basic

Answer:

- Pharmaceutical Intermediates : Serves as a building block for kinase inhibitors or antiviral agents due to its trifluoromethyl and iodine motifs .

- Agrochemical Development : Used in synthesizing herbicidal or fungicidal compounds, leveraging the stability imparted by fluorine .

- PET Imaging Probes : Iodine-125/131 isotopes enable radiolabeling for tracer studies .

What challenges arise in regioselective functionalization of this compound?

Level: Advanced

Answer:

Key challenges include:

- Competing Reactivity : Trifluoromethyl and methoxy groups create conflicting electronic effects, requiring careful optimization of reaction conditions (e.g., temperature, catalyst) .

- Steric Hindrance : Bulky substituents at C2 and C6 limit access to C4/C5 positions, as seen in failed Heck coupling attempts on similar scaffolds .

- Iodine Lability : Prolonged heating or strong bases may lead to premature iodine displacement, reducing yields .

How should researchers handle and store this compound?

Level: Basic

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent iodine dissociation .

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions .

- Safety Protocols : Wear nitrile gloves and eye protection; avoid inhalation (LD50 data unavailable, but analogous iodo-pyridines show moderate toxicity) .

How do electronic effects of substituents compare to halogenated analogs?

Level: Advanced

Answer:

- Trifluoromethyl vs. Chlorine : CF₃ is more electron-withdrawing (-I effect), increasing oxidative stability but reducing nucleophilic substitution rates compared to Cl .

- Methoxy vs. Methyl : Methoxy’s +M effect enhances resonance stabilization, whereas methyl groups exert only a weak +I effect, altering reaction pathways .

Q. Table 2: Substituent Electronic Effects

| Group | Electronic Effect | Reactivity at C3 (Iodo Site) |

|---|---|---|

| CF₃ | Strong –I | High electrophilicity |

| OMe | +M | Moderate deactivation |

| Cl | –I | Intermediate reactivity |

What mechanistic insights exist for iodine displacement in this compound?

Level: Advanced

Answer:

Iodine displacement proceeds via:

- Oxidative Addition : In cross-coupling, Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate prior to transmetalation .

- Radical Pathways : Under photochemical conditions, iodine abstraction generates pyridyl radicals, enabling C–C bond formation .

- Nucleophilic Aromatic Substitution (SNAr) : Requires electron-deficient rings; fluoride or methoxide ions may displace iodine in polar aprotic solvents .

What analytical challenges arise in quantifying this compound?

Level: Advanced

Answer:

- Chromatographic Co-Elution : Similar retention times to des-iodo byproducts necessitate UPLC with MS detection .

- Fluorine Background : Trifluoromethyl groups interfere in ¹H NMR; use ¹⁹F NMR or HSQC for unambiguous assignment .

- Iodine Volatility : GC-MS may underestimate purity due to iodine loss; prefer LC-MS or MALDI-TOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.